5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acid
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Overview
Description
5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acid: is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethoxycarbonyl group and a carboxylic acid group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with carbon disulfide, followed by oxidation to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of efficient catalysts to maximize the yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The ethoxycarbonyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring.
Scientific Research Applications
Chemistry: In chemistry, 5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Thiadiazole derivatives have been shown to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicine, the compound is explored for its potential use in drug development. Its ability to interact with specific enzymes and receptors makes it a candidate for the design of new pharmaceuticals. Studies focus on its pharmacokinetics, bioavailability, and therapeutic efficacy.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its incorporation into polymers and coatings can enhance their properties, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acid involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
- 5-(Methoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acid
- 5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-sulfonic acid
- 5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-amine
Comparison: Compared to similar compounds, 5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acid is unique due to the presence of both an ethoxycarbonyl group and a carboxylic acid group. This dual functionality allows for a wider range of chemical reactions and applications. For instance, the carboxylic acid group can participate in esterification and amidation reactions, while the ethoxycarbonyl group can undergo hydrolysis and substitution reactions. This versatility makes it a valuable compound in various fields of research and industry.
Biological Activity
5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acid is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article delves into the biological properties of this specific compound, highlighting its potential therapeutic applications, mechanisms of action, and comparative studies with other thiadiazole derivatives.
- Molecular Formula : C₆H₆N₂O₄S
- Molecular Weight : 202.19 g/mol
- CAS Number : 1379363-96-8
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. These interactions can lead to the modulation of enzyme activities and receptor functions, contributing to its potential therapeutic effects. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases such as cancer and infections.
- Receptor Modulation : It can bind to receptors, altering their activity and leading to physiological changes in cells.
Antimicrobial Activity
Thiadiazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial and fungal strains.
Compound | Activity | Reference |
---|---|---|
This compound | Antibacterial against Staphylococcus aureus | |
Thiadiazole derivatives | Antifungal against Candida albicans |
Anticancer Activity
Studies have shown that thiadiazole derivatives possess anticancer properties. The structure-activity relationship (SAR) analyses indicate that modifications in the thiadiazole ring can enhance cytotoxicity against various cancer cell lines.
Compound | Cell Line | IC₅₀ (µg/mL) | Reference |
---|---|---|---|
Thiadiazole derivative A | A-431 (epidermoid carcinoma) | 1.98 ± 1.22 | |
Thiadiazole derivative B | Jurkat (T-cell leukemia) | 1.61 ± 1.92 |
Anti-inflammatory Activity
Some studies suggest that thiadiazole derivatives may exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways.
Case Studies
- Antitubercular Activity : A study highlighted the synthesis of novel thiadiazole compounds that showed promising anti-tuberculosis activity against Mycobacterium tuberculosis strains, indicating a potential application in treating tuberculosis infections .
- Cytotoxicity Against Cancer Cells : Research on various thiadiazole derivatives has shown that certain modifications can significantly increase their cytotoxic effects on cancer cell lines such as A-431 and Jurkat cells .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
Compound Name | Structure Features | Notable Activity |
---|---|---|
5-(Methoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acid | Methoxy group instead of ethoxy | Moderate antibacterial activity |
5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-sulfonic acid | Sulfonic acid group addition | Enhanced anticancer properties |
Properties
IUPAC Name |
5-ethoxycarbonylthiadiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4S/c1-2-12-6(11)4-3(5(9)10)7-8-13-4/h2H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAFDTVPBOVTFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=NS1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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